molecular formula C13H23NO3 B2640807 Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 1099570-32-7

Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B2640807
CAS No.: 1099570-32-7
M. Wt: 241.331
InChI Key: KSFSPONBBCBZQT-UHFFFAOYSA-N
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Description

Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[222]octane-2-carboxylate is a bicyclic organic compound with a unique structure that includes a tert-butyl ester and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of 2-azabicyclo[2.2.2]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 6-carboxy-2-azabicyclo[2.2.2]octane-2-carboxylate.

    Reduction: 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-methanol.

    Substitution: 6-(alkoxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate.

Scientific Research Applications

Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: Similar structure but with different functional groups.

    Quinuclidine derivatives: Share the bicyclic framework but differ in substituents and functional groups.

Uniqueness

Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[22

Properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(14)10(6-9)8-15/h9-11,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFSPONBBCBZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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